hMAO-B-IN-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
hMAO-B-IN-7 is a potent and blood-brain barrier penetrable inhibitor of human monoamine oxidase-B (hMAO-B). It has an IC50 value of 0.79±0.05 μM and is used in research related to neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease .
Preparation Methods
The synthesis of hMAO-B-IN-7 involves the reaction of different piperazine derivatives with a pyridazinone ring. The compounds are synthesized by reacting piperazine derivatives with 3(2H)-pyridazinone . For industrial production, the preparation method involves dissolving the compound in a mixture of DMSO, PEG300, Tween 80, and ddH2O .
Chemical Reactions Analysis
hMAO-B-IN-7 undergoes various chemical reactions, including oxidation and reduction. The compound is known to interact with different reagents and conditions, leading to the formation of major products such as aldehydes and reactive oxygen species . The oxidation of neurotransmitter amines by hMAO-B results in the production of hydrogen peroxide and ammonia .
Scientific Research Applications
hMAO-B-IN-7 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study the inhibition of monoamine oxidase-B, which plays a crucial role in the catabolism of monoaminergic neurotransmitters. This compound is valuable in research related to neurodegenerative diseases, as it helps maintain neurotransmitter levels and provides insights into the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of hMAO-B-IN-7 involves the inhibition of monoamine oxidase-B, an enzyme responsible for the oxidative deamination of monoamine neurotransmitters. The compound binds to the active site of the enzyme, preventing the oxidation of neurotransmitters such as dopamine, serotonin, and norepinephrine. This inhibition helps maintain neurotransmitter levels in the brain, which is beneficial in the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
hMAO-B-IN-7 is unique in its ability to penetrate the blood-brain barrier and selectively inhibit hMAO-B. Similar compounds include isoliquiritigenin, which also inhibits hMAO-B but with different potency and selectivity . Other similar compounds include various pyridazinone derivatives that have been studied for their hMAO-B inhibitory activity .
Properties
Molecular Formula |
C23H19FN2O5 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-[2-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H19FN2O5/c1-14-21(28)20(27)8-9-25(14)10-11-26-22(29)18-7-6-17(12-19(18)23(26)30)31-13-15-2-4-16(24)5-3-15/h2-9,12,28H,10-11,13H2,1H3 |
InChI Key |
JMLJWKGSYPJSTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CN1CCN2C(=O)C3=C(C2=O)C=C(C=C3)OCC4=CC=C(C=C4)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.